molecular formula C12H11NO2S B13872410 Methyl 5-(4-aminophenyl)thiophene-2-carboxylate

Methyl 5-(4-aminophenyl)thiophene-2-carboxylate

Cat. No.: B13872410
M. Wt: 233.29 g/mol
InChI Key: MQFFFNNXYYSFCZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H11NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-aminophenyl)thiophene-2-carboxylate typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-aminophenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-aminophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino and carboxylate groups can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-aminophenyl)thiophene-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the thiophene ring, which allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 5-(4-aminophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3

InChI Key

MQFFFNNXYYSFCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)N

Origin of Product

United States

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